
(E)-6,7-DIHYDRO-1H-INDOL-4(5H)-ONE OXIME
Overview
Description
(E)-6,7-DIHYDRO-1H-INDOL-4(5H)-ONE OXIME is an organic compound with a unique structure that includes an oxime functional group attached to an indole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6,7-DIHYDRO-1H-INDOL-4(5H)-ONE OXIME typically involves the reaction of 6,7-dihydro-1H-indol-4(5H)-one with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an aqueous or alcoholic medium, with the addition of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-6,7-DIHYDRO-1H-INDOL-4(5H)-ONE OXIME can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines.
Scientific Research Applications
(E)-6,7-DIHYDRO-1H-INDOL-4(5H)-ONE OXIME has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound has potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-6,7-DIHYDRO-1H-INDOL-4(5H)-ONE OXIME involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone oxime: Another oxime compound with similar reactivity but different structural features.
Cetylpyridinium chloride: A structurally similar compound with different applications, primarily as an antimicrobial agent.
Uniqueness
(E)-6,7-DIHYDRO-1H-INDOL-4(5H)-ONE OXIME is unique due to its indole ring system, which imparts specific chemical and biological properties not found in simpler oxime compounds. This structural feature makes it a valuable compound for research and industrial applications.
Biological Activity
(E)-6,7-DIHYDRO-1H-INDOL-4(5H)-ONE OXIME is an organic compound characterized by its unique structure, which includes an indole ring system and an oxime functional group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
The synthesis of this compound typically involves the reaction of 6,7-dihydro-1H-indol-4(5H)-one with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an aqueous or alcoholic medium with the addition of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxime group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can affect multiple biochemical pathways, leading to various pharmacological effects.
Anticancer Activity
Research indicates that compounds related to this compound exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can induce apoptosis in cancer cells through mechanisms involving caspase activation and reactive oxygen species (ROS) formation .
Case Study:
A study on indole-containing metal complexes demonstrated that these compounds exhibited higher cytotoxicity against MCF-7 breast cancer cells compared to normal cells. The complexes were found to induce apoptosis and inhibit colony formation in cancer cell lines .
Antimicrobial Activity
This compound has also been explored for its antimicrobial properties. The compound's structural features allow it to interact with bacterial membranes and enzymes, leading to enhanced antibacterial activity.
Research Findings:
In a comparative study, various indole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited superior inhibitory properties against Gram-positive bacteria compared to their Gram-negative counterparts .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Anticancer, Antimicrobial | Inhibition of enzymes and protein interactions |
Cyclohexanone oxime | Moderate antimicrobial | Nucleophilic substitution reactions |
Indole derivatives | Anticancer | Apoptosis induction via ROS |
The unique indole ring system present in this compound imparts specific chemical and biological properties that differentiate it from simpler oxime compounds like cyclohexanone oxime.
Future Directions in Research
The ongoing exploration of this compound's biological activities suggests potential therapeutic applications in treating cancer and bacterial infections. Further studies are required to elucidate the specific molecular targets and mechanisms underlying its biological effects.
Properties
IUPAC Name |
(NE)-N-(1,5,6,7-tetrahydroindol-4-ylidene)hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-10-8-3-1-2-7-6(8)4-5-9-7/h4-5,9,11H,1-3H2/b10-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYHNWRKMRIRFH-CSKARUKUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN2)C(=NO)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CN2)/C(=N/O)/C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40421371 | |
Record name | N-(6,7-dihydro-5H-indol-4-yl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40421371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27866-27-9 | |
Record name | N-(6,7-dihydro-5H-indol-4-yl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40421371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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